molecular formula C9H14N2O11P2 B1216551 Deoxyuridine-5'-diphosphate CAS No. 4208-67-7

Deoxyuridine-5'-diphosphate

Cat. No. B1216551
CAS RN: 4208-67-7
M. Wt: 388.16 g/mol
InChI Key: QHWZTVCCBMIIKE-SHYZEUOFSA-N
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Description

Deoxyuridine-5’-diphosphate (dUDP) is a pyrimidine 2’-deoxyribonucleoside 5’-diphosphate and a deoxyuridine phosphate . It plays a role as an Escherichia coli metabolite and a mouse metabolite . It is a conjugate acid of a dUDP .


Synthesis Analysis

The synthesis of dUDP is a multi-step process that begins with uridine monophosphate (UMP), the product of pyrimidine biosynthesis . The enzyme nucleoside monophosphate kinase converts UMP and ATP to uridine diphosphate (UDP) and ADP .


Molecular Structure Analysis

The molecular formula of dUDP is C9H14N2O11P2 . The IUPAC name is [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate . The molecular weight is 388.16 g/mol .


Chemical Reactions Analysis

The synthesis of three types of diphosphate analogues of 5-iodo-2′-deoxyuridine-5′-diphosphate is reported . Routes are described to the 5′-phosphonoacetamido, the 5′–phosphonosulfamoyl and the 5′–sulfamoylcarbamoyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of dUDP include its molecular weight of 388.16 g/mol, and its molecular formula of C9H14N2O11P2 .

Scientific Research Applications

Nucleotide Analogue Development

Modifications of dUDP’s phosphate groups can yield new sets of nucleotide analogs with potential biological and therapeutic applications. These analogs can be designed to carry reporter or ligand groups, aiding in the visualization and tracking of their incorporation into DNA, which is crucial for understanding nucleotide transport mechanisms and the development of novel therapeutic agents .

Clinical Diagnostics

The deoxyuridine suppression test utilizes dUDP to assess the efficiency of vitamin B12 or folate-dependent biochemical processes within bone marrow cells. This test is significant in diagnosing and understanding the pathogenesis of disorders related to hematopoiesis, such as megaloblastic anemia .

Mechanism of Action

The enzyme 2′-deoxynucleoside 5′-phosphate N-hydrolase 1 (DNPH1) is responsible for catabolizing toxic 5-hydroxymethyl-2′-deoxyuridine 5′-monophosphate (5hmdUMP), a noncanonical 2′-deoxynucleotide that, if incorporated into DNA, must be excised via DNA repair pathways .

Safety and Hazards

When handling dUDP, it is recommended to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of dUDP research could involve further exploration of its role in the biosynthesis of nucleosides, its antibacterial activity, and its antiviral activity .

properties

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZTVCCBMIIKE-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194922
Record name Uridine 5'-(trihydrogen diphosphate), 2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dUDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deoxyuridine-5'-diphosphate

CAS RN

4208-67-7
Record name dUDP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine 5'-(trihydrogen diphosphate), 2'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(trihydrogen diphosphate), 2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYURIDINE-5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2SK7999YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dUDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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